molecular formula C15H14FN3O2 B5816161 N-(3-{[(4-fluorophenyl)carbamoyl]amino}phenyl)acetamide

N-(3-{[(4-fluorophenyl)carbamoyl]amino}phenyl)acetamide

Cat. No.: B5816161
M. Wt: 287.29 g/mol
InChI Key: VQCNXAKRJWFAIH-UHFFFAOYSA-N
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Description

N-(3-{[(4-fluorophenyl)carbamoyl]amino}phenyl)acetamide is an organic compound that belongs to the class of acyl-phenylureas

Properties

IUPAC Name

N-[3-[(4-fluorophenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c1-10(20)17-13-3-2-4-14(9-13)19-15(21)18-12-7-5-11(16)6-8-12/h2-9H,1H3,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCNXAKRJWFAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[(4-fluorophenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 4-fluoroaniline with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with a carbamoylating agent to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(3-{[(4-fluorophenyl)carbamoyl]amino}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(3-{[(4-fluorophenyl)carbamoyl]amino}phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-{[(4-fluorophenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, N-(3-{[(4-fluorophenyl)carbamoyl]amino}phenyl)acetamide is unique due to its specific structural features, such as the presence of both a fluorophenyl group and an acetamide moiety.

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